molecular formula C13H14F3NO2 B13533750 rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

Cat. No.: B13533750
M. Wt: 273.25 g/mol
InChI Key: HXQXFJKEWKTQMV-WDEREUQCSA-N
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Description

Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Preparation Methods

The synthesis of rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically involves the trifluoromethylation of carbon-centered radical intermediates. One common method includes the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This process can be promoted by visible light irradiation, allowing for the formation of electron donor-acceptor complexes and subsequent single electron transfer reactions . Industrial production methods often leverage these synthetic routes due to their efficiency and the mild reaction conditions required .

Chemical Reactions Analysis

Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoromethyl phenyl sulfone, sodium trifluoromethanesulfinate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can participate in electron transfer reactions, forming radical intermediates that can further react with other molecules. This process is often facilitated by visible light irradiation, which promotes the formation of electron donor-acceptor complexes and subsequent single electron transfer reactions .

Comparison with Similar Compounds

Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate can be compared to other trifluoromethylated compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrrolidine ring, offering distinct reactivity and applications in scientific research.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl (3S,4R)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-3-2-4-9(5-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11+/m0/s1

InChI Key

HXQXFJKEWKTQMV-WDEREUQCSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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